molecular formula C15H18N2O3 B8629856 Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate

Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate

Cat. No. B8629856
M. Wt: 274.31 g/mol
InChI Key: VFKODIZLPWMFSI-UHFFFAOYSA-N
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Patent
US07465804B2

Procedure details

Trifluoroacetic acid (21 mL) was added to a solution of protected ester 9.4 (21 g) in dry DCM (210 mL) with caution at 0° C. The mixture was brought to room temperature over 4 hours. The reaction mixture was concentrated under reduced pressure to provide a yellow oily residue, which was re-dissolved in DCM (200 mL) and washed with water, saturated NaHCO3, water and brine, and dried over Na2SO4. After filtration, the solvent was removed under reduced pressure, and the product was crystallized in EtOAc-hexane. The mother liquid was concentrated and flash chromatographed (silica gel, 50% EtOAc in hexane as eluant). The product, (±)-ethyl 3-(4-hydroxyphenyl)-3-(1-methyl-1H-imidazol-2-yl)propanoate (9.5) was obtained as a colorless crystal (combined yield 11 g). LC-MS ESI (pos.) m/e: 275 (M+H). 1H NMR (500 MHz) (CDCl3) δ 9.28 (s, 1H); 6.98-7.00 (m, 3H); 6.65-6.77(m, 3H); 4.41 (dd, J=9.0, 3.0 Hz, 1H); 3.96 (q, J=7.0, 2H); 3.39 (s, 3H); 3.19 (dd, J=16.0, 7.0 Hz, 1H); 2.78 (dd, J=16.0, 6.5 Hz, 1H); 1.80 (t, J=7.0 Hz, 3H).
Quantity
21 mL
Type
reactant
Reaction Step One
Name
ester
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][N:9]1[CH:13]=[CH:12][N:11]=[C:10]1[CH:14]([C:21]1[CH:26]=[CH:25][C:24]([O:27]C2CCCCO2)=[CH:23][CH:22]=1)[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>C(Cl)Cl>[OH:27][C:24]1[CH:25]=[CH:26][C:21]([CH:14]([C:10]2[N:9]([CH3:8])[CH:13]=[CH:12][N:11]=2)[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
ester
Quantity
21 g
Type
reactant
Smiles
CN1C(=NC=C1)C(CC(=O)OCC)C1=CC=C(C=C1)OC1OCCCC1
Name
Quantity
210 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a yellow oily residue, which
WASH
Type
WASH
Details
washed with water, saturated NaHCO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was crystallized in EtOAc-hexane
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquid was concentrated
CUSTOM
Type
CUSTOM
Details
flash chromatographed (silica gel, 50% EtOAc in hexane as eluant)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(CC(=O)OCC)C=1N(C=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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